3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, it affects various cellular processes that depend on microtubules, such as cell division and intracellular transport .
Biochemical Pathways
The compound’s action on tubulin affects several biochemical pathways. Most notably, it leads to the inhibition of cell migration and causes cell cycle arrest in the G2/M phase . This disrupts the normal progression of the cell cycle, preventing cells from dividing and proliferating .
Pharmacokinetics
Its ability to inhibit the growth of various tumor cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The compound’s action on tubulin leads to several molecular and cellular effects. It inhibits cell migration, disrupts the cell cycle, and induces apoptosis (programmed cell death) . These effects can inhibit the growth and proliferation of cancer cells .
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-1-(2-hydroxyethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-11-10-7(8-2-1-5-19-8)6-9(18)14-12(10)16(15-11)3-4-17/h1-2,5,7,17H,3-4,6H2,(H2,13,15)(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXIGZSPKHDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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